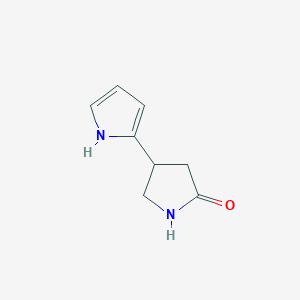

4-Pyrrolyl-pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-(1H-pyrrol-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H10N2O/c11-8-4-6(5-10-8)7-2-1-3-9-7/h1-3,6,9H,4-5H2,(H,10,11) |

InChI Key |

ZKEYQBIFGMOQFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidinone, including 4-Pyrrolyl-pyrrolidin-2-one, exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines, including pancreatic cancer .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Pancreatic (PANC) | 12 | |

| Other Derivative | Breast Cancer | 15 |

Antimicrobial Properties

Pyrrolidinone derivatives have been explored for their antimicrobial activity. Studies have highlighted their effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting potential as novel antimicrobial agents .

Table 2: Antimicrobial Efficacy of Pyrrolidinone Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 8 µg/mL | |

| Another Derivative | E. coli | 10 µg/mL |

Neurological Applications

The compound has also been investigated for its potential role in treating central nervous system disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions such as anxiety and depression .

Table 3: Neurological Effects of Pyrrolidinone Derivatives

| Compound | Condition | Effect | Reference |

|---|---|---|---|

| This compound | Anxiety | Reduces symptoms in animal models | |

| Another Derivative | Depression | Enhances mood in preclinical studies |

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of various pyrrolidine derivatives, including this compound, on pancreatic cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation and induced apoptosis through specific molecular pathways .

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of pyrrolyl benzamide derivatives against Mycobacterium tuberculosis. The study demonstrated that modifications to the pyrrolidine structure enhanced antimicrobial potency, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

4-Ethyl-1-(phenylethyl)pyrrolidin-2-ones ()

- Structure : Diastereomeric N-substituted derivatives with ethyl and phenylethyl groups.

- Key Data: Molecular formula: C₁₅H₁₈NO₃ (e.g., compounds 7b and 8b). Elemental analysis: C (76.77%), H (8.39%) .

1-Piperidin-4-yl-pyrrolidin-2-one ()

- Structure : Piperidinyl substitution at the 4-position.

- Applications : Used in organic synthesis and drug discovery due to its basic nitrogen, which can facilitate salt formation or catalytic activity .

- Comparison : The piperidinyl group introduces a saturated heterocycle, differing from the aromatic pyrrolyl group in electronic properties and steric bulk.

4-Benzoimidazolyl-pyrrolidin-2-ones ()

- Structure: Benzimidazole substituents at the 4-position (e.g., 1-Allyl-4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one).

- Key Data : Complex molecular formulas (e.g., C₂₆H₂₈N₄O₂) and molecular weights >400 g/mol .

- Comparison : Bulky benzimidazolyl groups may reduce solubility but enhance binding to biological targets (e.g., kinases or GPCRs) compared to the smaller pyrrolyl group.

Proline-Based Derivatives ()

- Methods : HATU-mediated coupling and tert-butyldimethylsilane (TBS) protection are employed for enantiopure synthesis .

- Comparison : The pyrrolyl group’s electron-rich nature might necessitate protective strategies during synthesis to prevent undesired side reactions.

Physical and Chemical Properties

*Inferred from structural analogs.

Preparation Methods

Alkylation of Pyrrolidin-2-one Derivatives

Early syntheses relied on alkylating pyrrolidin-2-one precursors. For example, CA1087200A describes the preparation of 1-ethyl-4-benzyloxypyrrolidin-2-one via alkylation with ethyl iodide. The reaction proceeds in anhydrous acetonitrile at 50°C, followed by acid hydrolysis and chromatography (yield: 70–80%). Key steps include:

-

Substrate Activation : Sodium hydride deprotonates the lactam nitrogen.

-

Electrophilic Attack : Alkyl halides (e.g., allyl bromide, propargyl bromide) react at the N-position.

-

Purification : Silica gel chromatography isolates products, as exemplified by 1-allyl-4-hydroxypyrrolidin-2-one (b.p. 165°C/0.7 mmHg).

Acylation for Functionalization

Acylation introduces ester or benzoyl groups at the 4-position. In CA1087200A, 1-ethyl-4-hydroxypyrrolidin-2-one reacts with benzoyl chloride in pyridine, yielding 1-ethyl-4-benzoyloxypyrrolidin-2-one (m.p. 53–54°C). Ethyl 2-(4-acetoxypyrrolidin-2-on-1-yl)-acetate is similarly synthesized using acetyl chloride (b.p. 158°C/0.1 mmHg).

Table 1: Representative Alkylation/Acylation Reactions

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Hydroxypyrrolidin-2-one | Ethyl iodide | NaH, 50°C, 30 min | 1-Ethyl-4-hydroxypyrrolidin-2-one | 70% |

| 1-Allyl-4-hydroxypyrrolidin-2-one | Benzoyl chloride | Pyridine, rt | 1-Allyl-4-benzoyloxypyrrolidin-2-one | 85% |

Stereoselective Synthesis via Chiral Separation

Enantiomeric Resolution of Racemic Mixtures

WO2007031263A1 discloses chiral separation of racemic 4-substituted-pyrrolidin-2-ones using CHIRALPAK® columns. For 4-propyl-pyrrolidin-2-one, a CHIRALPAK® AD-H column with hexane/ethanol (85:15) resolves (R)- and (S)-enantiomers (ee >99%). This method is critical for synthesizing brivaracetam, where the (R)-enantiomer is pharmacologically active.

Solvent Optimization in Chromatography

Eluent composition significantly impacts separation efficiency. For 4-(2,2-difluorovinyl)-pyrrolidin-2-one, a hexane/2-propanol (90:10) mixture achieves baseline resolution on CHIRALCEL® OD-H.

Table 2: Chiral Separation Conditions

| Compound | Stationary Phase | Eluent Ratio (Hexane:Alcohol) | ee (%) |

|---|---|---|---|

| 4-Propyl-pyrrolidin-2-one | CHIRALPAK® AD-H | 85:15 | >99 |

| 4-(2,2-Difluorovinyl)-pyrrolidin-2-one | CHIRALCEL® OD-H | 90:10 | 98 |

Multicomponent Reactions (MCRs)

Three-Component Synthesis

PMC9443309 details a one-pot MCR using benzaldehyde, aniline, and ethyl 2,4-dioxovalerate in acetic acid. The reaction forms 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one (80% yield) via:

Mechanistic Insights from DFT Studies

Computational analyses reveal that the rate-determining step is the cyclization (ΔG‡ = 25.3 kcal/mol). Proton transfer from acetic acid stabilizes intermediates, favoring 3-hydroxy-3-pyrrolin-2-one tautomers.

Table 3: Optimization of Three-Component Reactions

| Aldehyde | Amine | β-Ketoester | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic acid | 80 |

| 4-Nitrobenzaldehyde | Benzylamine | Methyl 2,4-dioxopentanoate | Ethanol | 65 |

Functionalization via Nucleophilic Addition

Reaction with Aliphatic Amines

4-Acetyl-3-pyrrolin-2-ones react with methylamine to form 4-(1-methylamino)ethylene derivatives. The PMC study identifies two pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Pyrrolyl-pyrrolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of pyrrole derivatives with carbonyl-containing precursors. For example, Manikandan and Jeganmohan (2014) utilized pyrrolidine-based catalysts in Michael addition-cyclization sequences to synthesize structurally related dihydroquinolinones, achieving yields up to 85% under mild conditions . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Base choice : NaOH or K₂CO₃ improves deprotonation efficiency.

- Temperature control : 25–80°C balances reaction rate and side-product formation.

- Table 1 : Example reaction conditions from literature:

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole derivative | Pyrrolidine | DMF | 85 |

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For example, Oliveira et al. (2024) confirmed enantiopurity of β-aryl-γ-lactam derivatives using Supercritical Fluid Chromatography (SFC) with a Chiralpak IA column, resolving enantiomers with >98% purity . Mass spectrometry (HRMS) is critical for molecular weight validation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard-specific guidelines:

- Ventilation : Use fume hoods to avoid inhalation (CAS 25249-54-1; ).

- First aid : Immediate rinsing with water for skin/eye contact (CAS 1105195-46-7; ).

- Storage : Inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using asymmetric catalysis?

- Methodological Answer : Chiral palladium catalysts enable enantioselective desymmetrization. Oliveira et al. (2024) applied Heck–Matsuda arylations to N-tosyldihydropyrroles, achieving enantiomeric ratios of 98:2 via (R)-BINAP ligands . Critical factors:

- Substrate protection : Tosyl groups enhance regioselectivity.

- Diazonium salts : Electron-deficient aryl donors improve coupling efficiency.

- Table 2 : Catalyst performance in enantioselective synthesis:

| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/(R)-BINAP | N-Tosyldihydropyrrole | 98 | 85 |

Q. How should researchers resolve contradictions in reported reaction yields or enantiomeric excess values?

- Methodological Answer : Discrepancies often arise from subtle experimental variables:

- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) reduce yields compared to electron-donating groups (e.g., phenoxy) due to transition-state destabilization .

- Moisture control : Schlenk-line techniques minimize hydrolysis side reactions.

- Reagent purity : HPLC-grade solvents and rigorously dried substrates improve reproducibility.

Q. What role do this compound derivatives play in medicinal chemistry, and how are their bioactivities assessed?

- Methodological Answer : These derivatives serve as scaffolds for kinase inhibitors and antimicrobial agents. For example:

- Kinase inhibition : Pyrazolo[3,4-d]pyrimidine hybrids (e.g., CAS 1426698-88-5) are screened via enzyme-linked immunosorbent assays (ELISA) for IC₅₀ values .

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs).

Q. How can computational methods enhance the design of this compound-based catalysts?

- Methodological Answer : Density Functional Theory (DFT) predicts transition-state geometries and activation barriers. For instance:

- Ligand optimization : DFT-guided modifications of BINAP ligands improve enantioselectivity .

- Solvent effects : COSMO-RS simulations correlate solvent polarity with reaction rates.

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives across laboratories?

- Methodological Answer :

- Detailed protocols : Publish step-by-step procedures, including stirring rates and cooling gradients.

- Reference standards : Use certified compounds (e.g., LGC Standards) for NMR/LCMS calibration .

- Collaborative validation : Multi-lab studies (e.g., via NIH grants) verify robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.